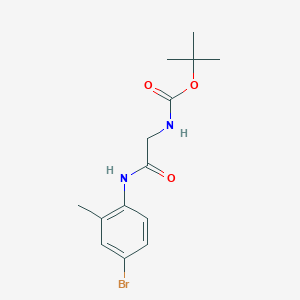
N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(tert-Butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide (TBC-BMPG) is a synthetic amino acid derivative with a range of applications in scientific research. It is primarily used as a reagent in organic synthesis and as a tool for studying enzyme-catalyzed reactions. TBC-BMPG has been used in various biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Solid-Phase Synthesis of Peptide Alpha-Carboxamides
N-tert.-butoxycarbonyl-aminomethyl (alpha-phenyl) phenoxyacetic acid, a related compound to N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide, was synthesized and evaluated for its suitability as a handle in the solid-phase synthesis of peptide alpha-carboxamides. The study found that this handle could be prepared with an 82% yield under specific conditions and was resistant to acidolysis, demonstrating its effectiveness for peptide synthesis. The application showcases the potential of similar tert-butoxycarbonyl compounds in facilitating peptide synthesis with high efficiency and yield (Gaehde & Matsueda, 1981).
Preparation of Acylic Derivatives of Prolylleucylglycinamide
Another study focused on obtaining tert-butyloxycarbonylprolylleucylglycinamide through the interaction of tert-butyloxycarbonylprolylleucylglycine ethyl ester with a methanolic ammonia solution. This research demonstrates the utility of tert-butyloxycarbonyl-protected amino acids in synthesizing peptide derivatives, highlighting the versatility of these compounds in creating bioactive peptides with potential therapeutic applications (Haidukevich et al., 2019).
Weinreb Amide Based Synthetic Equivalents
The development of new synthetic equivalents, including N-methoxy-N-methyl-N'-benzyl-N'-tert-butyloxy carbonyl glycinamide, underscores the importance of tert-butoxycarbonyl-protected glycine derivatives in organic synthesis. These compounds provide convenient access to complex molecular frameworks like tetrahydroisoquinolines, showcasing the strategic role of tert-butoxycarbonyl-protected amino acids in synthesizing heterocyclic compounds with potential pharmaceutical relevance (Kommidi, Balasubramaniam, & Aidhen, 2010).
Self-Healing Supramolecular Gels
Research on simple organic salts derived from tert-butoxycarbonyl (Boc)-protected L-amino acids has led to the development of low molecular weight gelators with remarkable load-bearing, moldable, and self-healing properties. This study illustrates the application of tert-butoxycarbonyl-protected compounds in creating functional materials with potential uses in stress-bearing applications and beyond (Sahoo et al., 2012).
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-9-7-10(15)5-6-11(9)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMACYOTLJFCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2572736.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2572740.png)

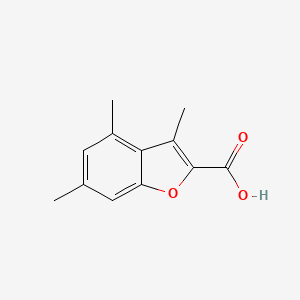
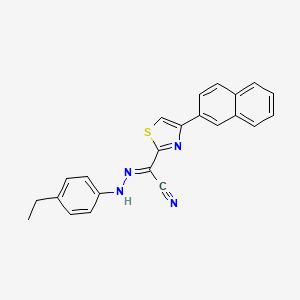

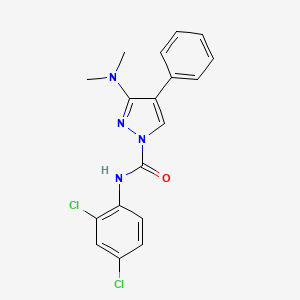
![5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]pyridin-4-yl]thiophene-2-carboxamide](/img/structure/B2572751.png)

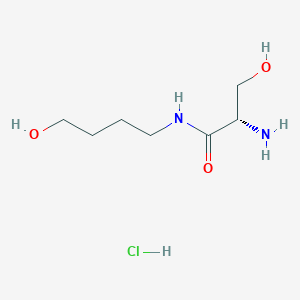
![N-(4-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2572755.png)
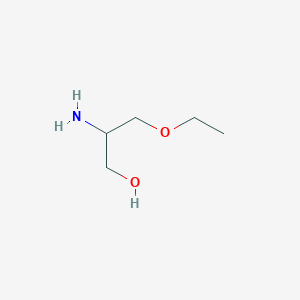
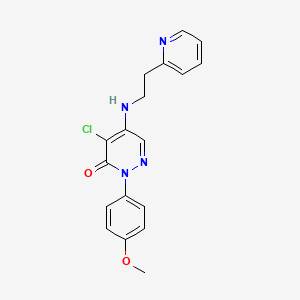
![N-(3,4-dichlorophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2572759.png)
